molecular formula C17H14ClNO3 B12125322 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione

7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione

Cat. No.: B12125322
M. Wt: 315.7 g/mol
InChI Key: SDDDFQQWUUCROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro group at the 7th position, a phenoxyethyl group at the 1st position, and a dione moiety at the 2nd and 3rd positions of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Diol derivatives

    Substitution: Amino or thio-substituted indole derivatives

Mechanism of Action

The mechanism of action of 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione is unique due to the presence of the indole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

7-chloro-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione

InChI

InChI=1S/C17H14ClNO3/c1-11-5-7-12(8-6-11)22-10-9-19-15-13(16(20)17(19)21)3-2-4-14(15)18/h2-8H,9-10H2,1H3

InChI Key

SDDDFQQWUUCROW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=C(C=CC=C3Cl)C(=O)C2=O

Origin of Product

United States

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